molecular formula C9H12N2S B7724297 N'-(2,4-dimethylphenyl)carbamimidothioic acid

N'-(2,4-dimethylphenyl)carbamimidothioic acid

Cat. No.: B7724297
M. Wt: 180.27 g/mol
InChI Key: KAGLPYRXTCQWHU-UHFFFAOYSA-N
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Description

N’-(2,4-dimethylphenyl)carbamimidothioic acid is an organic compound characterized by the presence of a carbamimidothioic acid group attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethylphenyl)carbamimidothioic acid typically involves the reaction of 2,4-dimethylaniline with thiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of N’-(2,4-dimethylphenyl)carbamimidothioic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of products, depending on the nucleophile used .

Scientific Research Applications

N’-(2,4-dimethylphenyl)carbamimidothioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,4-dimethylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-dimethylphenyl)carbamimidothioic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of methyl groups at the 2 and 4 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLPYRXTCQWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C(N)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N=C(N)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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